molecular formula C10H14BClO3 B1434228 (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid CAS No. 1704066-88-5

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

Cat. No.: B1434228
CAS No.: 1704066-88-5
M. Wt: 228.48 g/mol
InChI Key: HVQHMGVHZNYEMO-UHFFFAOYSA-N
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Description

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid typically involves the reaction of 3-(3-chloropropoxy)-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

    Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Propoxy Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler analog with similar reactivity but lacking the chloropropoxy and methyl groups.

    4-Methylphenylboronic Acid: Similar structure but without the chloropropoxy group.

    3-Chloropropoxyphenylboronic Acid: Lacks the methyl group but has similar reactivity.

Uniqueness

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is unique due to the presence of both the chloropropoxy and methyl groups, which can influence its reactivity and interactions with other molecules. These functional groups provide additional sites for chemical modification and enhance the compound’s versatility in various applications.

Properties

IUPAC Name

[3-(3-chloropropoxy)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-8-3-4-9(11(13)14)7-10(8)15-6-2-5-12/h3-4,7,13-14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQHMGVHZNYEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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